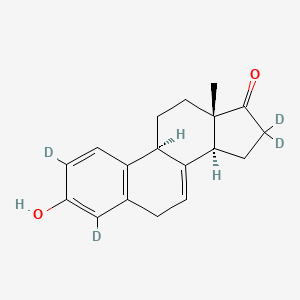

Equilin-d4

描述

Significance of Stable Isotope Labeling in Advanced Research Methodologies

The significance of stable isotope labeling lies in its ability to provide detailed insights into chemical and biological processes without altering the fundamental chemical properties of the molecules being studied. symeres.comdiagnosticsworldnews.com The slight difference in mass introduced by the stable isotope allows researchers to distinguish labeled molecules from their naturally abundant counterparts using specialized analytical techniques, primarily mass spectrometry (MS). symeres.comdiagnosticsworldnews.com This distinction is crucial for quantitative analysis and for elucidating complex pathways. symeres.comsilantes.com

Principles of Deuterium (B1214612) Labeling in Organic Molecules

Deuterium labeling involves the substitution of hydrogen atoms (¹H) with deuterium atoms (²H) in an organic molecule. symeres.comstudymind.co.ukscielo.org.mx Deuterium is a stable, non-radioactive isotope of hydrogen with a nucleus containing one proton and one neutron, giving it approximately double the mass of protium (B1232500) (¹H). studymind.co.uk While the chemical behavior of deuterium is very similar to hydrogen, the difference in mass can lead to a kinetic isotope effect (KIE), where reactions involving C-D bonds are slower than those involving C-H bonds. symeres.comscielo.org.mxchem-station.comucsb.eduescholarship.org This effect can be exploited to study reaction mechanisms and metabolic pathways. symeres.comscielo.org.mxchem-station.comucsb.edu Deuterium labeling can be achieved through various methods, including direct synthesis using deuterated precursors or hydrogen/deuterium exchange reactions. symeres.comchem-station.comacs.org

Advantages of Stable Isotopes (Deuterium) Over Radioisotopes in Tracer Studies

Stable isotopes, particularly deuterium, offer significant advantages over radioisotopes in tracer studies. Unlike radioisotopes, stable isotopes are non-radioactive, making them safe for use in humans, including vulnerable populations like pregnant women and children, and eliminating the need for special handling and disposal procedures. diagnosticsworldnews.comoncohemakey.comwiley.com Stable isotopes also allow for long-term tracing and metabolic investigations. creative-proteomics.comdiagnosticsworldnews.com Furthermore, analytical techniques like mass spectrometry can simultaneously measure both the labeled and unlabeled molecules, providing highly precise quantitative data. oncohemakey.comwiley.com This is in contrast to radioactive isotopes, where only the total radioactivity is typically measured. wiley.com The natural abundance of stable isotopes is low, which allows for the detection of administered deuterium-enriched substrates and their metabolic products with minimal background signal. escholarship.org

Contextualization of Equilin-d4 within Steroid Research

Steroids are a class of organic compounds characterized by a core structure of four fused rings. wikipedia.org They play crucial roles in various biological processes, functioning as signaling molecules (steroid hormones) and as components of cell membranes. wikipedia.org Research into steroid metabolism, pharmacokinetics, and biological activity often utilizes labeled compounds to track their fate in biological systems. symeres.com

Equilin (B196234) as a Relevant Steroid in Biochemical Systems

Equilin is a naturally occurring estrogen steroid found in horses and is a component of conjugated estrogens (CEEs), which are used in hormone replacement therapy. wikipedia.orgdrugbank.com It is an analogue of estrone (B1671321) and is also known as δ⁷-estrone or 7-dehydroestrone. wikipedia.orgalfa-chemistry.com Equilin and its metabolite, 17β-dihydroequilin, are significant estrogens present in CEEs. wikipedia.orgwikipedia.org Equilin is metabolized to 17β-dihydroequilin, which has strong biological activity. wikipedia.orgtaylorandfrancis.com While equilin has a lower affinity for estrogen receptors compared to 17β-estradiol, it exhibits higher antioxidant potency than estrone and 17β-estradiol. nih.gov Research indicates that equilin can display endothelium-independent vasodilator potential. nih.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(9S,13S,14S)-2,4,16,16-tetradeuterio-3-hydroxy-13-methyl-6,9,11,12,14,15-hexahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3-5,10,14,16,19H,2,6-9H2,1H3/t14-,16+,18+/m1/s1/i3D,7D2,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRLQDKEXYKHJB-DLIXUXMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=CCC4=C3C=CC(=C4)O)C1CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC2=C(CC=C3[C@@H]2CC[C@]4([C@H]3CC(C4=O)([2H])[2H])C)C(=C1O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00746572 | |

| Record name | 3-Hydroxy(2,4,16,16-~2~H_4_)estra-1,3,5(10),7-tetraen-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285979-79-5 | |

| Record name | 3-Hydroxy(2,4,16,16-~2~H_4_)estra-1,3,5(10),7-tetraen-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 285979-79-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Deuteration Methodologies of Equilin D4

Chemical Synthesis Pathways for Deuterated Steroids

The preparation of deuterated steroids often relies on either de novo synthesis using deuterated precursors or hydrogen-deuterium exchange (H/D exchange) reactions on existing steroid structures. arkat-usa.orgnih.govresearchgate.net

General Principles of Deuterium (B1214612) Incorporation into Complex Organic Structures

Deuterium can be incorporated into organic molecules through various methods, including catalytic exchange, reduction of functional groups with deuterated reagents, and reactions utilizing deuterated solvents like D₂O. acs.orgresearchgate.netscielo.org.mx Hydrogen-deuterium exchange is a common strategy, particularly for late-stage labeling of complex molecules. acs.orgresearchgate.net This process involves replacing labile hydrogen atoms with deuterium from a deuterated solvent or reagent. researchgate.netlongdom.org The rate and regioselectivity of H/D exchange can be influenced by factors such as the acidity or basicity of the reaction conditions, the presence of catalysts (e.g., transition metals or organic mediators), and the electronic and steric properties of the molecule. scielo.org.mxchinesechemsoc.orgnih.govmdpi.comresearchgate.net

Specific Synthetic Routes and Strategies for Equilin-d4 Preparation

Specific synthetic routes for this compound involve introducing deuterium at the 2, 4, and 16 positions of the equilin (B196234) structure. sigmaaldrich.comlgcstandards.com While detailed, proprietary synthetic schemes for this compound are not widely published, general strategies for deuterating steroids provide insight into the possible approaches.

The synthesis of deuterated steroids can start from appropriately functionalized non-deuterated or partially deuterated precursors. For instance, the synthesis of other deuterated steroids has involved starting materials like 1,3-cyclopentanedione (B128120) and incorporating deuterium from deuterated methyl iodide (CD₃I) at later stages. nih.gov Derivatization of functional groups in the precursor molecule can be employed to facilitate selective deuterium incorporation at desired positions.

Deuterium oxide (D₂O) is a common and relatively economical deuterium source used in H/D exchange reactions. scielo.org.mxchinesechemsoc.orgresearchgate.netchemrxiv.org Acid- or base-catalyzed exchange in D₂O can lead to deuterium incorporation at enolizable positions or positions activated by nearby functional groups. scielo.org.mxmdpi.com For this compound, which has deuterium at positions 2, 4, and 16, D₂O under appropriate conditions could be used to achieve exchange at these sites, particularly the enolizable positions alpha to the ketone at C-17 (position 16) and potentially the aromatic A-ring (positions 2 and 4). mdpi.com

Challenges in Selective and Scalable Deuteration of Steroids

Deuterating complex organic molecules like steroids with high selectivity and on a scalable basis presents several challenges.

Achieving high regioselectivity, meaning the preferential incorporation of deuterium at specific positions over others, is a key challenge in steroid deuteration. arkat-usa.orgnih.govmarquette.edu Steroids often contain multiple sites where H/D exchange is possible, and controlling the reaction to target only the desired positions can be difficult. arkat-usa.org Factors like the reaction conditions, catalyst choice, and the electronic and steric environment of the hydrogen atoms influence regioselectivity. chinesechemsoc.orgnih.govmdpi.comresearchgate.net Acid-catalyzed exchange can exhibit limited regioselectivity on aromatic compounds. mdpi.com While base-catalyzed exchange is facile for enolizable positions, achieving selectivity among multiple enolizable sites or in the presence of other exchangeable hydrogens requires careful control. scielo.org.mxmdpi.com

Stereoselectivity, controlling the spatial orientation of the incorporated deuterium atom, can also be a challenge, particularly at chiral centers. arkat-usa.org However, some deuteration methods, such as certain enzymatic approaches or carefully controlled catalytic reactions, can achieve stereoselective deuterium incorporation. nih.govcas.czresearchgate.net The synthesis of this compound with deuterium at positions 2, 4, 16, and 16 implies specific regioselective deuteration. sigmaaldrich.comlgcstandards.com The two deuterium atoms at position 16 are likely incorporated due to the enolizable nature of the carbons alpha to the ketone. The deuterium atoms at positions 2 and 4 are on the aromatic A-ring, which can undergo electrophilic or catalyzed H/D exchange. nih.govmdpi.com

Interactive Data Table: Deuterated Steroids and Labeling Positions

| Compound Name | PubChem CID | Deuterium Positions |

| This compound | 71311464 | 2, 4, 16, 16 |

| Estrone-O-beta-D-Glucuronide-d4 | 870061-18-0 | d4 (positions not specified in source) simsonpharma.com |

| 4,16,16-d3-estrone | Not listed | 4, 16, 16 |

Note: PubChem CIDs for specific deuterated analogs can be challenging to find if they are not individually cataloged or are primarily used as research standards.

Efficiency and Scalability Considerations for Research Applications

Scalability is a crucial consideration for providing sufficient quantities of this compound for various research applications. There is a growing interest in developing scalable deuteration methods, particularly within the pharmaceutical industry acs.orgnih.gov. Advances in synthesis have demonstrated the feasibility of producing gram-scale quantities of some deuterated compounds without requiring extensive purification steps like column chromatography rsc.orgacs.org. Techniques such as ultrasound-assisted microcontinuous processes have been explored to enable rapid, cost-effective, and sustainable gram-scale synthesis of deuterated steroid hormones, offering the advantage of reusing deuterated solvents researchgate.netresearchgate.net. The efficiency and scalability of this compound synthesis are influenced by factors such as the choice of catalyst, reaction temperature, reaction time, and the deuterium source employed nih.govrsc.org. Achieving high isotopic purity, often exceeding 95% deuterium incorporation, may necessitate optimized reaction conditions or iterative exchange steps nih.gov.

Characterization of Deuterated Products for Research Purity and Isotopic Enrichment

Accurate characterization of this compound is essential to confirm its chemical purity and isotopic enrichment for reliable use in research. Deuterated compounds like this compound serve as valuable internal standards in analytical techniques such as mass spectrometry (MS) and liquid chromatography (LC), significantly enhancing the accuracy and precision of quantifying their non-labeled counterparts in complex biological matrices veeprho.comveeprho.comsigmaaldrich.com. Suppliers of this compound typically provide detailed characterization data that complies with regulatory guidelines synzeal.comsynzeal.com.

Key analytical techniques employed for the characterization of deuterated steroids, including this compound, involve mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy sigmaaldrich.comsigmaaldrich.comdv-expert.orgsigmaaldrich.comsigmaaldrich.comlgcstandards.comlgcstandards.com. While specific details on chemical purity analysis for this compound beyond isotopic purity were not extensively detailed in the search results, its designated use as a reference standard implies a high level of chemical purity synzeal.comsynzeal.comaxios-research.com.

Spectroscopic Verification of Deuterium Incorporation

Spectroscopic methods are indispensable for verifying the presence and location of deuterium atoms within the this compound molecule. Mass spectrometry is a primary technique for this purpose sigmaaldrich.comsigmaaldrich.comdv-expert.orgsigmaaldrich.comsigmaaldrich.comlgcstandards.com. The incorporation of four deuterium atoms in this compound results in a predictable mass shift of +4 atomic mass units compared to native equilin, which has a molecular weight of approximately 268.356 g/mol wikipedia.orgalfa-chemistry.comuni.lunist.gov, while this compound has a molecular weight of approximately 272.37 g/mol sigmaaldrich.comsigmaaldrich.comdv-expert.orgsimsonpharma.com. This mass difference is readily detectable by MS.

NMR spectroscopy, particularly proton NMR (1H NMR), is also crucial for confirming deuterium incorporation and determining the positions of deuteration nih.govlgcstandards.com. The signals corresponding to protons that have been replaced by deuterium atoms will be absent or significantly reduced in the 1H NMR spectrum lgcstandards.com. Furthermore, coupling to deuterium (which has a spin of 1) can result in characteristic splitting patterns, such as triplets with a 1:1:1 intensity ratio, in the signals of adjacent protons washington.edu.

Quantitative Assessment of Isotopic Enrichment

Quantitative assessment of isotopic enrichment determines the percentage of molecules in a sample that contain the specified number of deuterium atoms (d4 in the case of this compound). This is a critical parameter for its use as a quantitative standard. Equilin-2,4,16,16-d4 is typically reported with a high isotopic purity, often around 98 atom % D sigmaaldrich.comsigmaaldrich.comdv-expert.org. One source specifically indicates 97.56% d4 lgcstandards.com.

Advanced Analytical Applications of Equilin D4

Equilin-d4 as an Internal Standard in Quantitative Chemical Analysis

In quantitative analysis, an internal standard is a substance with properties similar to the analyte that is added in a known amount to samples, calibrators, and controls. nih.gov It is used to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. nih.govyoutube.com this compound is particularly effective in this role for the quantification of equilin (B196234) and other related estrogens in complex biological matrices like plasma and serum. veeprho.comshimadzu.co.kr By using a stable isotope-labeled version of the analyte, the technique known as Stable Isotope Dilution Analysis (SIDA) can be employed, which is considered a gold standard for accuracy in quantitative mass spectrometry. chromatographyonline.comnih.gov

Principles of Stable Isotope Dilution Analysis (SIDA)

Stable Isotope Dilution Analysis (SIDA) is a highly accurate method for determining the quantity of a substance in a sample. alfa-chemistry.comwikipedia.org The core principle involves adding a known amount of an isotopically labeled version of the analyte (the "spike"), such as this compound, to the sample. alfa-chemistry.comwikipedia.org This labeled compound serves as an internal standard. wikipedia.org After the spike is added and thoroughly mixed with the sample to ensure homogenization, the mixture is processed and analyzed, typically by mass spectrometry. alfa-chemistry.combiotage.com

The mass spectrometer distinguishes between the unlabeled (native) analyte and the labeled internal standard based on their mass difference. chromatographyonline.com The key measurement is the ratio of the signal from the native analyte to that of the isotopically labeled standard. biotage.comwikipedia.org Because the labeled standard is added at the beginning of the workflow, any sample loss during extraction, purification, or analysis affects both the native analyte and the labeled standard equally. biotage.com This means the ratio of the two remains constant, allowing for highly accurate calculation of the original concentration of the analyte in the sample. biotage.comyoutube.com This method is regarded as one of the highest metrological standing in chemistry because it relies on signal ratios rather than absolute signal intensities. wikipedia.org

One of the most significant challenges in quantitative analysis, especially with liquid chromatography-mass spectrometry (LC-MS), is the "matrix effect." nih.govresearchgate.net Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, which can lead to ion suppression or enhancement. nih.govchromatographyonline.com This can significantly compromise the accuracy and reliability of the measurement. researchgate.net

The use of a stable isotope-labeled internal standard like this compound is the most recognized technique to correct for matrix effects. chromatographyonline.com Since the isotopically labeled standard has nearly identical chemical and physical properties to the analyte, it co-elutes during chromatography and experiences the same matrix effects. chromatographyonline.com Any suppression or enhancement of the signal will affect both the analyte and the internal standard to the same degree. nih.gov Consequently, the ratio of their signals remains unaffected, allowing for accurate quantification even in complex matrices where matrix effects are significant. chromatographyonline.comnih.gov Studies on steroid hormone analysis in various water and plasma samples have demonstrated that isotope dilution is a satisfactory approach to compensate for signal alteration and reduce the prejudicial effects of the matrix on quantification. nih.govresearchgate.net This method effectively corrects for variations that traditional internal standards might not, as they may not co-elute perfectly or behave identically in the ion source.

The use of this compound through Stable Isotope Dilution Analysis (SIDA) significantly enhances the accuracy and precision of quantitative measurements. wikipedia.orgnih.gov Accuracy is improved because SIDA corrects for both systematic errors (like incomplete sample extraction) and random errors (like instrument variability). biotage.com Since the isotopically labeled internal standard behaves almost identically to the analyte throughout the entire analytical process, it effectively normalizes variations that would otherwise lead to inaccurate results. nih.govnih.gov

Precision, or the reproducibility of a measurement, is also greatly improved. By measuring the ratio of the analyte to a co-eluting, chemically identical standard, the variability inherent in sample preparation and instrument performance is minimized. nih.gov For example, fluctuations in the detector response or injection volume will affect both the analyte and the internal standard proportionally, leaving their ratio constant. nih.gov Isotope dilution mass spectrometry (IDMS) is recognized as a primary method by metrological institutes for producing certified reference materials due to its potential for high precision and accuracy. up.ac.za In gas chromatography, for instance, isotope dilution can decrease the uncertainty of measurement results from 5% down to 1%. wikipedia.org Research on the analysis of various compounds, including steroids, consistently shows that methods employing stable isotope dilution achieve excellent precision, with relative standard deviations (RSD) often below 10%. nih.govresearchgate.net

Integration with Chromatographic Techniques

To analyze complex mixtures, mass spectrometry is almost always coupled with a chromatographic separation technique. This compound is used as an internal standard in conjunction with both liquid and gas chromatography to quantify equilin and related estrogens in various matrices. shimadzu.co.krnih.gov The choice between liquid chromatography (LC) and gas chromatography (GC) depends on the analyte's properties, the complexity of the matrix, and the required sensitivity.

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), coupled with tandem mass spectrometry (MS/MS), is the most common approach for the analysis of estrogens. nih.govnih.gov These methods offer high specificity and sensitivity for measuring low-concentration hormones in biological fluids. nih.govnih.gov

In these methodologies, this compound is added to the sample before extraction. The sample is then processed, and the extract is injected into the LC system. The LC column separates the analytes from other matrix components before they enter the mass spectrometer. nih.gov UPLC systems, which use smaller particle sizes in the column (less than 2 µm), offer significant advantages over traditional HPLC, including shorter analysis times, better resolution, and increased sensitivity. thepharmajournal.comiajps.com

Several studies have developed and validated LC-MS/MS methods for the simultaneous quantification of multiple estrogens, including equilin, using their respective deuterated internal standards. shimadzu.co.krnih.gov For instance, a highly sensitive method for analyzing estrone (B1671321) and equilin in plasma utilized this compound as an internal standard, achieving a lower limit of quantification (LLOQ) of 1.117 pg/mL for equilin. shimadzu.co.kr Another UPLC-MS/MS method for a panel of estrogens and progestogens reported a total run time of just 6.5 minutes. nih.gov The robustness of these methods relies on the ability of the deuterated internal standards to compensate for matrix effects and other analytical variables. nih.gov

Below is a table summarizing typical parameters from a UPLC-MS/MS method for estrogen analysis.

| Parameter | Estradiol | Ethinyl Estradiol | Progestogens |

| Lower Limit of Quantitation (LLOQ) | 2.5 pg/mL | 5.0 pg/mL | 25 pg/mL |

| Linear Range | 2.5 - 2,000 pg/mL | 5 - 2,000 pg/mL | 25 - 50,000 pg/mL |

| Analysis Time | 6.5 minutes | 6.5 minutes | 6.5 minutes |

| Data derived from a validated UPLC-MS/MS method for quantifying sex-steroid hormones in human serum. nih.gov |

The following table presents results from a precision and accuracy batch for the simultaneous analysis of estrone and equilin using their deuterated internal standards.

| Analyte | Concentration (pg/mL) | Mean Measured Concentration (pg/mL) | Accuracy (%) | Precision (% CV) |

| Equilin | 3.350 (LQC) | 3.190 | 95.22 | 8.35 |

| 167.500 (MQC) | 165.230 | 98.64 | 4.88 | |

| 335.000 (HQC) | 338.250 | 100.97 | 6.50 | |

| LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control. Data from a high-sensitivity LC/MS/MS method. shimadzu.co.kr |

Gas chromatography coupled with mass spectrometry (GC-MS) is another powerful technique for steroid analysis. nih.gov While LC-MS/MS has become more prevalent for many applications due to its applicability to a wider range of compounds without derivatization, GC-MS remains a valuable tool, particularly for its high chromatographic resolution. nih.govnih.gov

For GC-MS analysis, analytes typically need to be chemically modified through derivatization to increase their volatility and thermal stability. Stable isotope-labeled internal standards like this compound are crucial in GC-MS for the same reasons as in LC-MS: to correct for analyte losses during the extensive sample preparation and derivatization steps, and to account for variability in injection and ionization. nih.gov The use of deuterated standards in GC-MS has been shown to significantly improve the precision of measurements. For example, in the analysis of certain airborne compounds, the addition of a deuterated internal standard reduced the coefficient of variation from over 30% to under 13%. nih.gov Although specific applications detailing the use of this compound in GC-MS are less common in recent literature compared to LC-MS, the principles of isotope dilution apply equally, ensuring high accuracy and precision in the quantification of estrogens. nih.govfrancis-press.com

Application in Mass Spectrometry (MS)

The primary application of this compound in analytical chemistry is as an internal standard for quantitative analysis by mass spectrometry. nih.gov Stable isotope-labeled internal standards, such as this compound, are considered the gold standard for quantitative mass spectrometry because they closely mimic the analyte of interest in terms of chemical and physical properties. vliz.be This similarity ensures that any variations during sample preparation, chromatographic separation, and ionization are compensated for, leading to more accurate and precise measurements. vliz.be

Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity

Tandem mass spectrometry (MS/MS) is a powerful technique that provides a high degree of selectivity and sensitivity for the analysis of complex mixtures. In a typical LC-MS/MS workflow for the analysis of estrogens, this compound is added to the sample prior to extraction. Following chromatographic separation, the analyte (equilin) and the internal standard (this compound) are ionized and then subjected to fragmentation in the mass spectrometer's collision cell.

The selectivity of MS/MS is achieved by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. For instance, in the simultaneous quantitative analysis of estrone and equilin in plasma, specific multiple reaction monitoring (MRM) transitions are selected for both the native compounds and their deuterated internal standards, estrone-d4 and this compound. nih.gov This ensures that only the compounds of interest and their corresponding internal standards are detected, minimizing interference from other matrix components. nih.gov The use of these specific transitions significantly enhances the signal-to-noise ratio, allowing for the detection of very low concentrations of the analytes. nih.gov

High-Resolution Accurate Mass (HRAM) Mass Spectrometry

High-Resolution Accurate Mass (HRAM) mass spectrometry, often performed on instruments like Orbitrap or time-of-flight (TOF) analyzers, provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. researchgate.netnih.gov This capability is particularly useful for the analysis of complex samples where isobaric interferences (compounds with the same nominal mass but different elemental compositions) can be a problem. nih.gov

In the context of steroid analysis, HRAM can distinguish between different steroid metabolites with very similar masses. medchemexpress.com While specific studies detailing the use of HRAM with this compound are not extensively published, the principles of HRAM would allow for highly specific detection and quantification of this compound and its non-deuterated counterpart. The high mass accuracy would confirm the identity of the compounds and differentiate them from any potential interferences, further increasing the confidence in the analytical results.

Single Reaction Monitoring (SRM) Techniques

Single Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM) when multiple transitions are monitored, is a targeted mass spectrometry technique used for quantitative analysis. nih.govnih.gov In an SRM experiment, the mass spectrometer is set to detect one or more specific precursor-to-product ion transitions for each analyte and its internal standard. nih.gov This targeted approach provides excellent sensitivity and a wide dynamic range, making it ideal for the quantification of low-abundance compounds in complex matrices. nih.gov

In a study by Shelar et al. (2017), a highly sensitive LC/MS/MS method was developed for the simultaneous quantitation of estrone and equilin in plasma using SRM. nih.gov The method utilized specific MRM transitions for both the analytes and their deuterated internal standards, including this compound. nih.gov The selection of specific transitions ensures high selectivity, as only the desired precursor and product ions are monitored. researchgate.net

Table 1: Illustrative SRM Transitions for Equilin and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Equilin | 267.1 | 143.1 |

| This compound | 271.1 | 147.1 |

Note: The specific m/z values can vary slightly depending on the instrument and ionization conditions.

Method Development and Validation Utilizing this compound

The development and validation of robust analytical methods are crucial for obtaining reliable and reproducible data. This compound plays a pivotal role in this process, particularly for methods intended for the quantitative analysis of estrogens.

Optimization of Extraction and Sample Preparation Procedures

The goal of sample preparation is to extract the analytes of interest from the sample matrix and remove interfering substances. Common techniques for the extraction of estrogens from biological fluids include solid-phase extraction (SPE) and liquid-liquid extraction (LLE). chromatographyonline.comnih.gov The use of an internal standard like this compound from the beginning of the sample preparation process is essential to monitor and correct for any losses that may occur during these steps. mdpi.com

Optimization of Solid-Phase Extraction (SPE):

SPE is a widely used technique for the extraction of estrogens from various matrices. nih.gov The optimization of an SPE method involves several key steps:

Sorbent Selection: Different sorbent materials (e.g., C18, HLB) are tested to find the one that provides the best retention of equilin and this compound while allowing interfering compounds to pass through. researchgate.netresearchgate.net

Wash Solvents: A series of wash steps with different solvents are evaluated to effectively remove matrix components without eluting the analytes. researchgate.net

Elution Solvents: The composition and volume of the elution solvent are optimized to ensure complete recovery of equilin and this compound from the SPE cartridge. researchgate.net

In a study on the simultaneous analysis of estrone and equilin, a solid-phase extraction technique was employed. The protocol involved conditioning the SPE cartridge with methanol and water, loading the plasma sample, washing with water and 5% methanol, and finally eluting the analytes with methanol. nih.gov

Optimization of Liquid-Liquid Extraction (LLE):

LLE is another common method for extracting steroids. Optimization of LLE involves:

Solvent Selection: Different organic solvents or solvent mixtures are tested to achieve the most efficient extraction of equilin and this compound from the aqueous sample.

pH Adjustment: The pH of the sample may be adjusted to optimize the partitioning of the analytes into the organic phase.

Extraction Conditions: Parameters such as the solvent-to-sample ratio and the number of extraction steps are optimized to maximize recovery.

Validation Parameters: Linearity, Sensitivity, Recovery, and Precision

Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose. The use of this compound as an internal standard is critical for accurately assessing these validation parameters.

Linearity: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte over a given range. A calibration curve is generated by analyzing a series of standards with known concentrations of equilin and a constant concentration of this compound. The linearity is evaluated by the correlation coefficient (r²) of the calibration curve. In the study by Shelar et al. (2017), the method for equilin showed excellent linearity with a correlation coefficient of 0.9985 over a concentration range of 1.117 to 358.660 pg/mL. nih.gov

Sensitivity: The sensitivity of a method is typically defined by its lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. nih.gov For the analysis of equilin using this compound as an internal standard, an LLOQ of 1.117 pg/mL in plasma was achieved. nih.gov

Recovery: Recovery is the measure of the efficiency of the extraction procedure. It is determined by comparing the analytical response of an analyte from an extracted sample to the response of a standard solution of the same concentration. The use of this compound helps to correct for any variability in the recovery process.

Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at different concentration levels (low, medium, and high quality control samples). For the equilin assay, the intra-day precision (within a single day) and inter-day precision (over several days) were evaluated. nih.gov

Table 2: Validation Parameters for the Quantification of Equilin using this compound as an Internal Standard

| Validation Parameter | Result |

| Linearity Range | 1.117 - 358.660 pg/mL |

| Correlation Coefficient (r²) | 0.9985 |

| Lower Limit of Quantification (LLOQ) | 1.117 pg/mL |

| Precision (Intra-day) | RSD ≤ 10.9% |

| Precision (Inter-day) | RSD ≤ 8.5% |

| Accuracy (Intra-day) | 94.6% - 104.2% |

| Accuracy (Inter-day) | 96.8% - 102.9% |

Data adapted from Shelar et al., 2017. nih.gov

This comprehensive validation data demonstrates the robustness and reliability of analytical methods that utilize this compound as an internal standard for the quantitative analysis of equilin in biological matrices.

Application in Environmental Monitoring and Analysis

The deuterated steroid this compound serves as a critical tool in environmental science, particularly in the monitoring and analysis of aquatic ecosystems for hormonal contaminants. Its structural similarity to a class of endocrine-active compounds, combined with the isotopic label, makes it an invaluable internal and surrogate standard for advanced analytical techniques. The use of such standards is essential for achieving the accuracy and precision required to detect and quantify trace levels of pollutants in complex environmental samples. medchemexpress.com

Detection and Quantification of Endocrine-Active Compounds

This compound is instrumental in the analytical methods developed for the detection and quantification of endocrine-disrupting chemicals (EDCs) in environmental matrices. EDCs, which include natural and synthetic estrogens, can interfere with the hormonal systems of wildlife and humans even at very low concentrations. nih.gov Consequently, highly sensitive and reliable analytical methods are paramount for their surveillance in water bodies.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred technique for analyzing these compounds due to its high selectivity and sensitivity. nih.govnih.gov In these methods, this compound can be used as an internal standard. Because it behaves almost identically to the non-deuterated target analytes during sample extraction, cleanup, and chromatographic separation, it can effectively compensate for variations and losses that occur during the analytical process.

Research findings have demonstrated the capability of LC-MS/MS methods to quantify a range of steroid hormones in environmental waters. For instance, EPA Method 539, which outlines the determination of hormones in drinking water, includes Equilin as a target analyte, underscoring its environmental relevance. clinichrom.com The use of internal standards, such as isotopically labeled versions of analytes like this compound, is a core principle of this method to ensure data accuracy. clinichrom.com By adding a known amount of this compound to a sample at the beginning of the analytical procedure, any subsequent loss of the target analytes can be accurately corrected, leading to reliable quantification.

Table 1: Target Analytes in Environmental Hormone Analysis This table is interactive. Click on the headers to sort the data.

| Analyte | Chemical Class | Typical Environmental Matrix | Analytical Method |

|---|---|---|---|

| 17β-Estradiol | Natural Estrogen | Wastewater Effluent, River Water | LC-MS/MS |

| Estrone | Natural Estrogen | Wastewater Effluent, River Water | LC-MS/MS |

| 17α-Ethinylestradiol | Synthetic Estrogen | Wastewater Effluent, Surface Water | LC-MS/MS |

| Equilin | Natural Estrogen | Drinking Water, Wastewater | LC-MS/MS |

| Bisphenol A | Xenoestrogen | Wastewater, Surface Water | LC-MS/MS |

Role as a Recovery Standard in Complex Environmental Matrices

The accurate analysis of EDCs in environmental samples like wastewater is complicated by the presence of a diverse range of other substances, collectively known as the sample matrix. nih.gov These matrix components can interfere with the analysis, causing signal suppression or enhancement in the mass spectrometer, which leads to inaccurate quantification. nih.govnih.gov Furthermore, the multi-step sample preparation process required for these complex matrices, such as solid-phase extraction (SPE), can result in variable analyte loss. nih.govdphen1.com

To counteract these challenges, this compound is employed as a surrogate or recovery standard. A surrogate standard is a compound that is chemically similar to the target analytes but is not expected to be found in the original environmental sample. nih.gov It is added to the sample in a known amount before any preparation steps. By measuring the final amount of the surrogate standard, analysts can determine the efficiency of the extraction and cleanup process and correct the concentrations of the target analytes accordingly.

One study on the determination of EDCs in water and wastewater utilized a liquid chromatography-negative ion electrospray ionization-tandem mass spectrometry method. In this research, equilin was specifically used as a surrogate standard. nih.gov It was added to the water samples before they underwent solid-phase extraction (SPE) on C18 cartridges. nih.gov The recovery of equilin was then used to correct for losses of the target endocrine disruptors during the pre-concentration process, demonstrating its crucial role in ensuring the quantitative accuracy of the analytical method in complex matrices. nih.gov Even when matrix effects were moderate to severe, the use of standards allowed for reliable detection and quantitation. nih.gov

Table 2: Performance Data of Equilin as a Surrogate Standard in Wastewater Analysis This table is interactive. Users can filter data based on the parameters.

| Parameter | Value | Unit | Method Reference |

|---|---|---|---|

| Analyte Class | Endocrine Disrupting Chemicals | - | nih.gov |

| Sample Matrix | Wastewater | - | nih.gov |

| Extraction Technique | Solid-Phase Extraction (C18) | - | nih.gov |

| Surrogate Standard | Equilin | - | nih.gov |

| Analytical Instrument | LC-ESI-MS/MS | - | nih.gov |

| Ionization Mode | Negative Ion Electrospray (ESI⁻) | - | nih.gov |

Mechanistic and Metabolic Research Applications of Equilin D4

Elucidation of Steroid Metabolic Pathways (In Vitro and Animal Models)

The use of Equilin-d4 facilitates detailed studies of how equilin (B196234) is processed within biological systems, both in isolated cellular or enzymatic systems (in vitro) and in living organisms (animal models). This is crucial for understanding the complete metabolic cascade of this steroid.

Tracing Biotransformation and Catabolism of Equilin

By administering this compound, researchers can trace its path through the body and identify the various transformation steps it undergoes. The deuterium (B1214612) label remains attached to the equilin molecule and its metabolites, allowing their detection and quantification using mass spectrometry-based methods. This helps in mapping the routes of biotransformation and eventual catabolism of equilin nih.govdrugbank.comalternative-therapies.com. Studies involving the analysis of steroid metabolites in equine urine, for example, utilize techniques like liquid chromatography-mass spectrometry (LC-MS/MS) which can benefit from the use of stable isotope-labeled standards like this compound for accurate measurement escholarship.orgbioscientifica.com.

Identification of Equilin Metabolites (e.g., Hydroxylated, Sulfated, Glucuronidated Forms)

Equilin undergoes various metabolic transformations, including hydroxylation, sulfation, and glucuronidation drugbank.comalternative-therapies.com. This compound is instrumental in identifying these specific metabolites. By analyzing biological samples (such as urine, plasma, or tissue extracts) from studies where this compound was used, researchers can identify deuterated versions of hydroxylated, sulfated, and glucuronidated equilin. The mass shift caused by the deuterium atoms helps confirm that these metabolites originated from the administered this compound drugbank.comalternative-therapies.comresearchgate.net. For instance, Equilin 3-Sulfate-d4 (sodium salt) is a known related compound, highlighting the formation of sulfated metabolites nih.gov. The metabolic disposition of estrogens, including equilin, involves oxidative metabolism (largely hydroxylation) and conjugative metabolism by glucuronidation, sulfonation, and/or O-methylation nih.gov.

Enzymatic Reaction Kinetic Studies

This compound is valuable for investigating the kinetics of the enzymatic reactions involved in equilin metabolism. By using labeled substrates, researchers can precisely measure reaction rates and understand the efficiency of specific enzymes.

Cytochrome P450 (CYP) enzymes play a significant role in the oxidative metabolism of steroids, including equilin drugbank.combac-lac.gc.camountainscholar.orgnih.gov. This compound can be used as a substrate to study the kinetics of CYP-mediated hydroxylation and other Phase I reactions. Other biotransforming enzymes, such as hydroxysteroid dehydrogenases and transferases involved in sulfation and glucuronidation, are also critical nih.govhormonebalance.orgepa.gov. Using this compound allows for the accurate measurement of the rates at which these enzymes process equilin, even in complex biological matrices where endogenous equilin is present. Studies have indicated that CYP3A4 is a cytochrome P450 monooxygenase involved in the metabolism of steroid hormones drugbank.com.

Steroid metabolism typically involves two main phases: Phase I reactions (like oxidation, reduction, and hydroxylation) and Phase II reactions (conjugation with molecules like sulfate (B86663) or glucuronic acid) alternative-therapies.comescholarship.org. This compound is used to investigate the kinetics and relative importance of these pathways. By tracking the formation of deuterated Phase I and Phase II metabolites over time, researchers can determine the rates of these processes and how they are influenced by factors such as enzyme activity, induction, or inhibition alternative-therapies.comescholarship.org. This helps to build a comprehensive picture of equilin's metabolic fate.

Kinetic Isotope Effect (KIE) Studies with Deuterated Equilin

Kinetic Isotope Effect (KIE) studies utilize the difference in reaction rates between molecules containing light isotopes (like hydrogen) and their heavier counterparts (like deuterium). By comparing the metabolic rates of this compound to unlabeled equilin, researchers can gain insights into the rate-determining steps of enzymatic reactions and the mechanisms involved nih.govwikipedia.orgsimsonpharma.comnih.gov. If a C-H bond cleavage at a deuterated position is the rate-limiting step in an enzymatic reaction, the reaction with this compound will proceed slower than with unlabeled equilin, resulting in a measurable KIE. This provides valuable information about the specific bonds being broken during metabolism and the catalytic mechanisms of the enzymes involved. This compound has been evaluated as a performance reference compound in some analytical methods, demonstrating its stability and suitability for such applications researchgate.net.

Theoretical Framework of Kinetic Isotope Effects in Biological Systems

Kinetic Isotope Effects (KIEs) are a fundamental phenomenon in chemistry and biochemistry that arise from the difference in reaction rates between molecules containing different isotopes of the same element researchgate.netresearchgate.net. The difference in mass between isotopes, such as protium (B1232500) (¹H) and deuterium (²H), affects the vibrational frequencies of the chemical bonds they form. This, in turn, influences the zero-point energy of the molecule and the activation energy required for a reaction to occur researchgate.net.

Application of KIE to Understand Rate-Limiting Steps in Equilin Metabolism

The application of KIEs to the study of equilin metabolism, particularly using a deuterated analog like this compound, can help elucidate the rate-limiting steps in its biotransformation. Equilin undergoes metabolic transformations catalyzed by various enzymes, including cytochrome P450 enzymes and hydroxysteroid dehydrogenases nih.govnih.gov. These transformations can involve hydroxylation, oxidation, and reduction reactions, often at specific positions on the steroid structure nih.govnih.gov.

Deuteration of equilin at positions known or suspected to be sites of metabolic attack, such as the 2, 4, or 16 positions in this compound, allows researchers to probe the kinetics of these specific steps nih.govsigmaaldrich.comlgcstandards.comsimsonpharma.com. If a metabolic reaction involving the cleavage of a C-H bond at a deuterated position exhibits a significant KIE (i.e., the rate is slower with this compound compared to unlabeled equilin), it suggests that the bond cleavage step is, at least in part, rate-limiting for that particular metabolic pathway nih.govnih.gov.

Studies on steroid metabolism using deuterated substrates have demonstrated the utility of KIEs in identifying rate-limiting steps in enzymatic reactions nih.govacs.org. For example, KIEs have been used to study the mechanisms of steroid hydroxylases like CYP17A1 and CYP21A2, revealing that C-H bond breakage is partially rate-limiting in these reactions nih.gov. While specific detailed research findings on KIE applications directly using this compound were not extensively found in the provided snippets, the theoretical framework and applications to other steroids metabolized by similar enzyme systems (like P450s) are directly applicable nih.govnih.govmdpi.comacs.org. The positions of deuteration in this compound (2, 4, 16, 16) are relevant to potential hydroxylation or oxidation sites on the equilin structure nih.govsigmaaldrich.comlgcstandards.comsimsonpharma.comnih.gov. For instance, equilin is known to be primarily metabolized by hydroxylation, particularly at the 4-position, catalyzed by P450 enzymes nih.gov. Deuteration at the 4-position could provide insights into the rate-limiting nature of this hydroxylation step.

Future Directions and Emerging Research Avenues for Equilin D4

Integration with Multi-Omics Approaches

The integration of Equilin-d4 into multi-omics studies, particularly steroidomics and metabolomics, holds significant potential for a more comprehensive understanding of steroid metabolism and its role in various biological processes and diseases.

Application in Steroidomics and Metabolomics Research

Steroidomics, a subdiscipline of metabolomics, focuses on the comprehensive analysis of the steroid profile within a biological system researchgate.netunige.ch. Deuterium-labeled steroids, including this compound, are indispensable in steroidomics for accurate identification and quantification of endogenous steroids sigmaaldrich.commdpi.com. By using this compound as an internal standard, researchers can enhance the sensitivity and accuracy of liquid chromatography-mass spectrometry (LC-MS)-based methods for profiling estrogens and their metabolites in various biological samples such as urine, serum, plasma, and tissue plos.orgacs.orgfrontiersin.orgbiorxiv.org. This is particularly important for studying low-abundance steroids like estrogens unige.ch. The application of this compound in steroidomics can contribute to identifying novel biomarkers for hormone-related diseases, understanding altered metabolic pathways, and evaluating the impact of environmental factors on steroid profiles researchgate.netbiorxiv.orgnih.govresearchgate.net.

In broader metabolomics research, stable isotope labeling, including deuteration, is a powerful tool for tracking metabolic pathways and understanding biochemical mechanisms rsc.orgnih.gov. While this compound's primary role is as an analytical standard, its application could extend to tracer studies if appropriately designed, allowing researchers to investigate the metabolism and transformation of equilin (B196234) within biological systems. This could involve administering labeled equilin and tracing the incorporation of the deuterium (B1214612) label into downstream metabolites, providing insights into metabolic rates and pathways.

Advanced Data Processing and Bioinformatic Analysis of Isotopic Data

The increasing complexity of data generated from multi-omics studies necessitates advanced data processing and bioinformatic tools. For isotopic data derived from experiments utilizing compounds like this compound, specialized software and pipelines are required to accurately analyze isotopic patterns and differentiate between naturally occurring isotopes and introduced labels uit.nooup.com.

Future directions in this area involve the development and refinement of bioinformatic tools capable of:

Accurate Isotopic Pattern Deconvolution: Algorithms that can precisely deconvolute overlapping isotopic peaks in high-resolution MS data to accurately quantify the abundance of labeled and unlabeled species. rsc.orguit.nooup.com

Correction for Natural Isotope Abundance: Robust methods to correct for the natural abundance of isotopes, which can otherwise interfere with the accurate measurement of introduced labels. uit.nooup.com

Integration of Multi-Omics Data: Bioinformatic approaches that can integrate isotopic data from steroidomics/metabolomics with data from other omics layers (e.g., transcriptomics, proteomics) to provide a systems-level understanding of biological processes influenced by steroids. nih.govnih.gov

Time-Series Analysis: Tools specifically designed for analyzing time-course isotopic data from tracer experiments to model metabolic fluxes and pathway dynamics. oup.com

Software packages like IsotopicLabelling and DIMet represent steps in this direction, offering functionalities for extracting, analyzing, and performing differential analysis of isotopic data oup.comoup.comnih.govresearchgate.net. Future research will likely focus on developing more comprehensive and user-friendly platforms that can handle the scale and complexity of data generated from advanced isotopic tracing experiments involving compounds like this compound.

Novel Deuteration Technologies and Strategies

The efficient and cost-effective synthesis of site-specific deuterated compounds is crucial for their widespread application in research. Novel deuteration technologies are continuously being developed to improve the labeling process.

Chemoenzymatic Deuteration Methods

Chemoenzymatic synthesis, which combines the power of chemical reactions with the specificity of enzymatic catalysis, offers a promising avenue for the synthesis of selectively deuterated steroids like this compound colab.wsnih.govumich.edubiorxiv.org. Enzymes can catalyze deuteration at specific positions within a molecule with high regioselectivity and stereoselectivity, which can be challenging to achieve through traditional chemical methods nih.govcolab.wsnih.govacs.org.

Future research in this area could focus on:

Identifying and Engineering Enzymes: Discovering or engineering enzymes (e.g., hydroxylases, reductases) that can catalyze deuterium incorporation at specific positions on the equilin structure or its precursors. colab.wsbiorxiv.org

Developing Cascade Reactions: Designing chemoenzymatic cascade reactions that combine multiple enzymatic and chemical steps in a single pot for efficient and streamlined synthesis of this compound and other deuterated steroids.

Expanding Substrate Scope: Developing enzymatic methods that are applicable to a wider range of steroid scaffolds, allowing for the synthesis of diverse deuterated steroid standards. colab.wsbiorxiv.org

Chemoenzymatic approaches have shown success in the synthesis of complex natural products and functionalized steroids, suggesting their potential for the precise deuteration required for compounds like this compound. colab.wsumich.edubiorxiv.org

Green Chemistry Approaches to Deuterium Labeling

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. Applying these principles to deuterium labeling strategies is an important future direction. acs.org

Green chemistry approaches for the synthesis of deuterated compounds, potentially including this compound, could involve:

Using Renewable Resources: Utilizing enzymes or microorganisms for biosynthesis of deuterated precursors or direct deuteration, reducing reliance on harsh chemical reagents.

Developing More Efficient Catalytic Methods: Designing highly active and selective catalysts (chemical or enzymatic) that operate under milder conditions (lower temperatures and pressures) and require less energy. acs.orgresearchgate.net

Employing Greener Solvents: Using environmentally friendly solvents or solvent-free conditions for deuteration reactions.

Minimizing Waste Generation: Developing synthetic routes that produce fewer byproducts and facilitate easier purification.

While specific green chemistry approaches for this compound synthesis are not extensively detailed in the search results, the broader field of deuterium labeling is moving towards more sustainable practices. acs.orgresearchgate.net

Expanding the Scope of this compound in Mechanistic and Analytical Biochemistry

Beyond its established use as an internal standard for quantification, the application of this compound can be expanded in several areas of mechanistic and analytical biochemistry.

In mechanistic studies, deuterium labeling can be used to investigate reaction mechanisms through kinetic isotope effects (KIEs). While not specifically highlighted for this compound, deuteration at specific positions can alter the rate of enzymatic or chemical reactions involving those positions, providing insights into the rate-determining steps and reaction intermediates. acs.org Future research could explore using this compound or other site-specifically deuterated equilin analogs to study the enzymatic metabolism of equilin, for example, by cytochrome P450 enzymes or conjugating enzymes. nih.gov

In analytical biochemistry, the unique properties of this compound can be leveraged for developing novel analytical methods. This could include:

Development of Highly Sensitive Assays: Utilizing this compound in conjunction with advanced MS techniques (e.g., high-resolution MS, ion mobility MS) to develop highly sensitive and specific assays for equilin in complex biological matrices, potentially enabling the detection of very low concentrations. acs.orgnih.govsciex.commdpi.com

Multiplexed Analysis: Incorporating this compound into multiplexed assays for the simultaneous quantification of multiple steroids, improving throughput and reducing sample requirements. plos.orgfrontiersin.org

Quality Control and Method Validation: Continued use of this compound as a critical component in the validation and quality control of analytical methods for equilin, ensuring the reliability and reproducibility of results across different laboratories and studies. synzeal.comaxios-research.comsigmaaldrich.comsciex.com

Understanding Matrix Effects: Utilizing this compound to further investigate and compensate for matrix effects in MS-based analysis of steroids in various biological and environmental samples. researchgate.netsigmaaldrich.com

The structural similarity between this compound and endogenous equilin makes it an ideal internal standard, and ongoing research in analytical techniques will likely lead to new ways to utilize this property for improved steroid analysis. researchgate.netresearchgate.net

Developing New Research Models for Steroid Metabolism

The development of new and improved research models for studying steroid metabolism is crucial for a better understanding of endocrine processes and related disorders. This compound plays a significant role in this area, primarily through its application in mass spectrometry-based analytical techniques used to profile steroid metabolites in various biological systems.

Deuterium-labeled steroids, including this compound, are integral to quantitative analysis in complex biological matrices such as plasma, urine, and tissue homogenates. By adding a known amount of this compound to a sample, researchers can accurately quantify the endogenous levels of equilin and track its metabolic transformations using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netresearchgate.netshimadzu.co.krnih.govresearchgate.netacs.org This is particularly important when studying steroid metabolism in different model systems, ranging from in vitro cell cultures to in vivo animal models.

The use of labeled internal standards like this compound helps to account for variations in extraction efficiency, matrix effects, and ionization efficiency during mass spectrometric analysis, leading to more accurate and reliable data on steroid concentrations and metabolic flux. researchgate.netresearchgate.netshimadzu.co.kr This enhanced accuracy is vital for developing and validating new research models that aim to mimic human steroid metabolism or investigate the metabolic fate of specific steroids.

Furthermore, this compound can be used in studies investigating the activity and specificity of enzymes involved in steroid metabolism, such as cytochrome P450 enzymes and hydroxysteroid dehydrogenases. nih.govnih.gov By using labeled substrates or internal standards, researchers can more precisely measure enzyme kinetics and identify metabolic pathways, contributing to the development of more refined in vitro enzyme assay models.

The application of this compound in conjunction with advanced mass spectrometry allows for the simultaneous quantification of multiple steroids and their metabolites within a single analysis. nih.govresearchgate.netacs.orgnoaa.gov This capability is essential for developing comprehensive steroid metabolomic profiles in research models, providing a more holistic view of how steroids are synthesized, metabolized, and eliminated. Future directions in this area may involve the development of more complex co-culture or organ-on-a-chip models that incorporate multiple cell types involved in steroid synthesis and metabolism, with this compound serving as a key tool for quantitative analysis within these systems.

High-Throughput Screening Methodologies Incorporating this compound

High-throughput screening (HTS) methodologies are essential for the rapid assessment of large numbers of compounds or conditions in drug discovery and biological research. This compound can be incorporated into HTS platforms, particularly those involving mass spectrometry detection, to facilitate the screening of factors affecting equilin metabolism or to identify compounds that interact with equilin-metabolizing enzymes or transporters.

The use of deuterium-labeled internal standards like this compound is highly advantageous in HTS applications due to their ability to improve the robustness and reliability of quantitative measurements in the presence of potential matrix effects and variations inherent in high-throughput workflows. shimadzu.co.krnoaa.gov In enzyme activity screening assays, for instance, this compound can be used as an internal standard to quantify the formation of unlabeled equilin metabolites or the depletion of unlabeled equilin, allowing for the rapid assessment of enzyme activity in numerous samples.

Emerging research avenues involve the development of automated or semi-automated HTS platforms that integrate sample preparation, chromatographic separation, and mass spectrometry detection for the analysis of steroids. This compound would be a critical component in such systems, enabling accurate quantification across numerous samples processed in parallel. This could be applied to screen libraries of compounds for their ability to inhibit or induce specific steroidogenic enzymes or transporters relevant to equilin metabolism.

Moreover, this compound could be utilized in cell-based screening assays designed to evaluate the cellular uptake, metabolism, or efflux of equilin. By exposing cells to unlabeled equilin and using this compound as an internal standard for quantification in cell lysates or media, researchers can screen for genetic or pharmacological factors that influence these processes in a high-throughput manner.

The sensitivity and specificity offered by LC-MS/MS in conjunction with internal standards like this compound are well-suited for HTS applications where the accurate detection and quantification of analytes at low concentrations are required. nih.govresearchgate.net Future developments may focus on miniaturizing these assays and integrating them with advanced liquid handling systems to further increase throughput and reduce sample volume requirements. The incorporation of this compound into these advanced HTS methodologies will be instrumental in accelerating the pace of research in steroid biology and drug discovery.

常见问题

Q. How can researchers identify and quantify Equilin-d4 in complex biological matrices?

Methodological Answer: Utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to enhance specificity. Calibration curves should span physiologically relevant concentrations (e.g., 0.1–100 ng/mL), and matrix effects must be validated using post-column infusion . For tissue samples, homogenization with methanol:water (70:30) and solid-phase extraction (C18 columns) improve recovery rates .

Q. What are the primary challenges in synthesizing this compound with high isotopic purity?

Methodological Answer: Key challenges include minimizing protium exchange during deuteration. Optimize reaction conditions (e.g., anhydrous solvents, controlled pH) and confirm isotopic purity via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) . Report deviations >0.5% in deuterium incorporation as impurities .

Q. How should researchers address discrepancies in reported metabolic pathways of this compound?

Methodological Answer: Conduct in vitro microsomal assays (human liver microsomes) paired with stable isotope tracing . Compare results against existing literature using CYP450 inhibition studies to isolate enzyme-specific pathways. Conflicting data should be analyzed via Bayesian meta-analysis to quantify uncertainty .

Advanced Research Questions

Q. What experimental designs optimize the detection of this compound’s estrogenic activity in in vivo models?

Methodological Answer: Use ovariectomized rodent models with controlled estrogen replacement. Measure uterine weight and gene expression (e.g., ESR1, PGR) via qPCR. Include dose-response curves (0.01–10 mg/kg) and negative controls (vehicle-only). Statistical power analysis (α=0.05, β=0.2) ensures sample adequacy .

Q. How can researchers resolve contradictions in this compound’s receptor-binding affinity data across studies?

Methodological Answer: Standardize assays using radioligand binding (e.g., ³H-estradiol displacement) with uniform protein concentrations (1–5 nM) and incubation times (2–4 hrs). Cross-validate with surface plasmon resonance (SPR) to account for kinetic variability. Report results with 95% confidence intervals to highlight methodological biases .

Q. What analytical strategies differentiate this compound from its non-deuterated analog in pharmacokinetic studies?

Methodological Answer: Employ high-field NMR (≥600 MHz) to exploit isotopic chemical shift differences. For LC-MS, monitor deuterium-specific fragment ions (e.g., m/z shifts of +4) and use orthogonal separation (HILIC columns) to resolve co-eluting species. Validate with synthetic mixtures spiked at 1:1000 ratios .

Methodological Best Practices

Q. Table 1: Key Parameters for this compound Analysis

Addressing Data Contradictions

Q. How should researchers interpret conflicting cytotoxicity data for this compound in breast cancer cell lines?

Methodological Answer: Replicate experiments across ≥3 cell lines (e.g., MCF-7, T47D, MDA-MB-231) under standardized conditions (e.g., 10% FBS, 5% CO₂). Use RNA-seq to identify batch-specific transcriptional outliers. Apply Grubbs’ test to exclude statistical outliers (p<0.01) .

Q. What statistical frameworks are optimal for analyzing this compound’s dose-dependent effects in longitudinal studies?

Methodological Answer: Apply mixed-effects models to account for inter-subject variability. Use Akaike Information Criterion (AIC) to compare linear vs. non-linear (e.g., sigmoidal) dose-response relationships. Report effect sizes with adjustments for multiple comparisons .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

Methodological Answer: Publish detailed supplementary materials with reaction stoichiometry, purification logs, and raw spectral data. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Q. What ethical guidelines govern the use of this compound in animal studies?

Methodological Answer: Follow ARRIVE 2.0 guidelines for reporting, including justification of sample sizes and humane endpoints. Obtain approval from institutional Animal Ethics Committees and document compliance with OECD/ICH standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。